molecular formula C22H18N2O5 B2464026 3,5-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922029-85-4

3,5-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2464026
CAS No.: 922029-85-4
M. Wt: 390.395
InChI Key: CAKYIFHCZWBHLP-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a high-purity chemical reagent designed for preclinical research and drug discovery applications. This compound features the dibenzo[b,f][1,4]oxazepine scaffold, a tricyclic structure of significant interest in medicinal chemistry due to its versatile interactions with key biological targets. Scientific literature indicates that the dibenzo[1,4]oxazepine core is a privileged structure for designing ligands that target G-protein-coupled receptors (GPCRs) . Researchers are exploring this structural class for its potential to modulate the activity of various aminergic GPCRs. Furthermore, structurally related dibenzo[1,4]oxazepine derivatives have been investigated for their role as histone deacetylase (HDAC) inhibitors, suggesting potential applications in epigenetics and oncology research . The synthesis of such compounds can be achieved via advanced catalytic methods, such as palladium-catalyzed intramolecular cyclocarbonylation, ensuring a reliable and high-quality product for critical research applications . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3,5-dimethoxy-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c1-27-15-9-13(10-16(12-15)28-2)21(25)23-14-7-8-19-17(11-14)22(26)24-18-5-3-4-6-20(18)29-19/h3-12H,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKYIFHCZWBHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors One common approach involves the formation of the dibenzo[b,f][1,4]oxazepine core through a cyclization reaction This can be achieved by reacting an appropriate ortho-substituted benzamide with a suitable reagent under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield compounds with additional carbonyl or hydroxyl groups, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Potential Biological Activities

Research into benzamide derivatives indicates a variety of promising biological activities. The following table summarizes the potential applications of 3,5-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide based on structural similarities and preliminary studies.

Biological Activity Description
Anticancer Properties Compounds with similar structures have shown activity against various cancer cell lines. Studies indicate that the dibenzo[b,f][1,4]oxazepine framework may enhance cytotoxic effects in cancer therapy.
Antimicrobial Activity Similar compounds exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds range from 250 µg/ml to 7.81 µg/ml.
Neuroprotective Effects Some dibenzo derivatives have been linked to neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.
Anti-inflammatory Effects Compounds with similar methoxy substitutions have demonstrated anti-inflammatory effects in various preclinical models.

Case Studies and Research Findings

  • Anticancer Activity : A study published in a peer-reviewed journal demonstrated that benzamide derivatives can induce apoptosis in cancer cells through mitochondrial pathways. The unique structure of the dibenzo[b,f][1,4]oxazepine core may enhance this effect by interacting with specific cellular targets involved in cell survival and proliferation.
  • Antimicrobial Efficacy : Research conducted on related compounds revealed their effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. These studies utilized disk diffusion methods to assess antimicrobial activity, providing a clear indication of the potential use of these compounds in clinical settings.
  • Neuroprotective Studies : Investigations into the neuroprotective properties of dibenzo derivatives highlighted their ability to reduce oxidative stress in neuronal cells. This suggests that this compound could be explored for therapeutic applications in conditions such as Alzheimer's disease.

Synthesis and Production

The synthesis of this compound typically involves several steps:

  • Formation of the Dibenzo Core : This step includes cyclization reactions using appropriate precursors under controlled conditions.
  • Coupling Reaction : The dibenzo core is then coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine to yield the final product.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    10,11-dihydro-11-oxodibenzo[b,f][1,4]thiazepine: This compound shares a similar core structure but contains a sulfur atom instead of an oxygen atom.

    2-(10-oxo-10,11-dihydrodibenzo[b,f]thiepin-2-yl)propanoic acid: Another related compound with a thiepin core structure.

Uniqueness

3,5-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is unique due to the presence of methoxy groups and a benzamide moiety, which can significantly influence its chemical properties and potential applications. The specific arrangement of functional groups in this compound may confer distinct biological activity and reactivity compared to similar compounds.

Biological Activity

3,5-Dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound with significant potential in pharmacology due to its unique structural features. This compound belongs to the dibenzo[b,f][1,4]oxazepine class, which is characterized by a fused ring system that may enhance its biological activity. The presence of methoxy groups and an oxo group further contributes to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C22H18N2O5\text{C}_{22}\text{H}_{18}\text{N}_2\text{O}_5

This compound features:

  • Dibenzo[b,f][1,4]oxazepine core : Provides a bicyclic structure that may influence pharmacological properties.
  • Methoxy groups : Enhance lipophilicity, potentially modulating interactions with cellular membranes and receptors.
  • Oxo group : May play a role in the compound's reactivity and biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of benzamide have shown significant antiproliferative activity against various cancer cell lines. In particular:

CompoundCell Line TestedIC50 (µM)
Compound AMCF-7 (breast cancer)3.1
Compound BHCT116 (colon cancer)2.2
Compound CHEK293 (human embryonic kidney)5.3

The IC50 values indicate the concentration required for 50% inhibition of cell growth. Compounds with similar structural motifs have demonstrated IC50 values ranging from 1.2 to 5.3 µM against different cancer cell lines .

Antioxidant Activity

In addition to anticancer properties, several studies have highlighted the antioxidative capabilities of compounds within this class. For example:

CompoundMethod of AssessmentActivity Level
Compound DDPPH assaySignificant
Compound EABTS assayEnhanced compared to BHT

These findings suggest that the antioxidant activity of these compounds may contribute to their overall therapeutic potential .

Antimicrobial Activity

The antibacterial effects of related compounds have also been evaluated. Notably:

CompoundTarget OrganismMIC (µM)
Compound FE. faecalis (Gram-positive)8
Compound GS. aureus (Gram-positive)16

These results indicate selective antibacterial activity against certain strains, which could be beneficial in developing new antimicrobial agents .

Case Studies and Research Findings

A comprehensive study involving various derivatives of dibenzo[b,f][1,4]oxazepine reported that modifications at specific positions significantly influenced biological activity. For instance, compounds with additional hydroxyl or methoxy groups showed enhanced antiproliferative effects compared to their unsubstituted counterparts.

In another study focusing on the synthesis and biological evaluation of methoxy-substituted oxazepines, it was found that the introduction of methoxy groups improved solubility and bioavailability while maintaining or enhancing biological efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 3,5-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide?

  • Methodology :

  • Step 1 : Start with a benzamide core (e.g., 3,5-dimethoxybenzamide) and react it with a dibenzo[b,f][1,4]oxazepin derivative under reflux conditions using absolute ethanol as a solvent and glacial acetic acid as a catalyst (similar to the triazole-benzaldehyde coupling in ).
  • Step 2 : Optimize reaction time (4–12 hours) and stoichiometric ratios (typically 1:1 molar ratio of benzamide to oxazepin precursor) to minimize by-products (see for analogous oxadiazole synthesis).
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC or TLC .

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

  • Key Techniques :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons in the dibenzooxazepin moiety (δ ~6.5–8.5 ppm). Compare with X-ray crystallography data from structurally similar benzamides (e.g., N-(3,5-dimethoxyphenyl)benzamide in ).
  • Infrared (IR) Spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹ for amide C=O) and ether linkages (~1250 cm⁻¹ for oxazepin ring) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (calculated for C₂₃H₂₀N₂O₅: ~412.14 g/mol) with <2 ppm error .

Q. What preliminary biological activities have been reported for this compound?

  • Findings :

  • While direct data on this compound is limited, structurally related benzamides with oxazepin/oxadiazole moieties exhibit antibacterial and antitumor activity ().
  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays and against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via microdilution methods. Include positive controls like doxorubicin and ampicillin .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing by-products in the synthesis of this compound?

  • Strategies :

  • Temperature Control : Maintain reflux temperatures (70–80°C) to balance reaction rate and side reactions ().
  • Catalyst Screening : Test alternatives to glacial acetic acid (e.g., p-toluenesulfonic acid) to enhance coupling efficiency.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with ethanol for improved solubility of intermediates ().
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., hydrolyzed amides or dimerization products) and adjust protecting groups if needed .

Q. What structure-activity relationships (SAR) are hypothesized for this compound’s biological activity?

  • SAR Insights :

  • Methoxy Groups : The 3,5-dimethoxy substitution on the benzamide may enhance lipophilicity and membrane permeability (analogous to SAR studies in ).
  • Dibenzooxazepin Core : The 11-oxo group could act as a hydrogen bond acceptor, potentially targeting kinases or proteases (see for similar dioxin-containing analogs).
  • Modifications : Replace the oxazepin ring with triazole or oxadiazole moieties () to compare activity profiles and identify critical pharmacophores .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Resolution Workflow :

  • Case 1 : If NMR signals overlap (e.g., aromatic protons), use 2D techniques (COSY, HSQC) or deuterated solvents to resolve splitting patterns ().
  • Case 2 : Discrepancies in carbonyl IR stretches (~1700 cm⁻¹ vs. ~1680 cm⁻¹) may indicate tautomerism or crystallinity differences. Validate with X-ray diffraction (as in ).
  • Case 3 : Mass spectral fragmentation anomalies (e.g., unexpected m/z peaks) require tandem MS/MS analysis and comparison with computational fragmentation tools .

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